molecular formula C16H19NO4 B8794158 Diethyl 2-(2-cyanoethyl)-2-phenylmalonate

Diethyl 2-(2-cyanoethyl)-2-phenylmalonate

Cat. No. B8794158
M. Wt: 289.33 g/mol
InChI Key: GVKMKQDOXARLPO-UHFFFAOYSA-N
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Patent
US05620989

Procedure details

A solution of 4-phenyl 4,4 diethoxycarbonyl butyronitrile (16.49 g) in dry ethanol (250 ml) was hydrogenated over platinum dioxide at 50 psi for 8 hours. The catalyst was filtered off and the solvent removed under reduced pressure. Product recrystallised from ether (14.1 g) mp 79°-80° C. 1H NMR (360 MHz, CDCl3) δH 1.24 (t, 3H, J=7.0 Hz, CH2CH3), 1.71 (2H, m, CH2CH2CH2C), 2.32 (1H, m, CH2CH2CHHC), 2.68 (1H, m, CH2CH2CHHC), 3.36 (2H, m, CH2CH2CH2C), 4.22 (2H, q, J=7.0 Hz, CH2CH3), 6.26 (1H, bs, NH), 7.30 (5H, m, Ar H). m/z (CI+) 248 (M+1)+.
Quantity
16.49 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:17]([O:19][CH2:20][CH3:21])=[O:18])([C:12](OCC)=[O:13])[CH2:8][CH2:9][C:10]#[N:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C(O)C.[Pt](=O)=O>[C:1]1([C:7]2([C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH2:8][CH2:9][CH2:10][NH:11][C:12]2=[O:13])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
16.49 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(CCC#N)(C(=O)OCC)C(=O)OCC
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Product recrystallised from ether (14.1 g) mp 79°-80° C

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1(C(NCCC1)=O)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.